3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one
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Overview
Description
3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one is a chemical compound with the CAS Number: 115847-28-4 . It has a molecular weight of 181.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NOS/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 114-115 degrees Celsius .Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis of Pyrimidine-Azetidinone Analogues
A study focused on synthesizing new pyrimidine-azetidinone analogues and evaluating their antioxidant, antimicrobial, and antitubercular activities. These compounds were examined for their efficacy against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, suggesting their potential in developing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Antioxidant and Antimicrobial Evaluation
Another study synthesized thiazolidinone and azetidinone derivatives incorporating indolylthienopyrimidines and screened them for antioxidant and antimicrobial activities. This research underscores the versatility of azetidinone-based compounds in creating molecules with promising biological activities (Saundane et al., 2012).
Pharmacological Evaluation
- Nitrogen and Sulfur Containing Heterocyclic Compounds: A study described the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and evaluated their antibacterial and antifungal activities. This demonstrates the potential of azetidinone derivatives in contributing to the development of new antimicrobial agents (Mistry & Desai, 2006).
Antitumor and Antidepressant Agents
Bicyclic Tetrahydrofuran-fused β-lactams
Research into the synthesis of bicyclic tetrahydrofuran-fused β-lactams from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones highlighted their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing an innovative approach in drug design and development (Mollet et al., 2012).
Schiff’s Bases and 2-Azetidinones as CNS Agents
A study synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating them as potential antidepressant and nootropic agents. The research provided insights into the central nervous system (CNS) activity of azetidinone derivatives, offering a pathway for developing new therapeutic agents (Thomas et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Azetidin-2-one derivatives are known to target transpeptidase enzymes, which are essential for bacterial cell-wall synthesis .
Mode of Action
It is known that azetidin-2-one derivatives interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
The inhibition of transpeptidase enzymes by azetidin-2-one derivatives disrupts the synthesis of bacterial cell walls, affecting the survival and proliferation of bacteria .
Result of Action
The inhibition of bacterial cell wall synthesis by azetidin-2-one derivatives can lead to the death of the bacteria .
properties
IUPAC Name |
3,3-dimethyl-4-thiophen-2-ylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNENNOKFMPWWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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